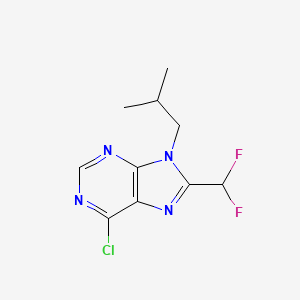

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine

Description

Properties

Molecular Formula |

C10H11ClF2N4 |

|---|---|

Molecular Weight |

260.67 g/mol |

IUPAC Name |

6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)purine |

InChI |

InChI=1S/C10H11ClF2N4/c1-5(2)3-17-9-6(7(11)14-4-15-9)16-10(17)8(12)13/h4-5,8H,3H2,1-2H3 |

InChI Key |

PMMARBIDWQVKHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=C(C(=NC=N2)Cl)N=C1C(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine

An In-depth Technical Guide to 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. While publicly available data on this specific molecule is limited, this document synthesizes known information with well-established principles of purine chemistry to offer valuable insights for researchers. By examining its chemical identity, proposing a viable synthetic route, predicting its spectroscopic signature, and discussing its potential reactivity and biological activity based on analogous structures, this guide serves as a foundational resource to stimulate and direct future research and development efforts.

Chemical Identity and Physicochemical Properties

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is a synthetic heterocyclic compound featuring a purine core. The purine ring system is substituted at key positions, which are expected to significantly influence its chemical and biological properties.

-

Position C6: A chloro group, which is a common feature in purine-based therapeutic agents and synthetic intermediates. It serves as a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[1][2]

-

Position C8: A difluoromethyl (CHF₂) group, a bioisostere for hydroxyl or thiol groups, which can modulate the molecule's acidity, lipophilicity, and metabolic stability. The strong electron-withdrawing nature of the fluorine atoms can also influence the electronic properties of the purine ring.

-

Position N9: An isobutyl group, which enhances the lipophilicity of the molecule, potentially improving its membrane permeability and pharmacokinetic profile. The regioselectivity of alkylation at N9 over N7 is a common consideration in purine synthesis.[3][4]

Below is a diagram illustrating the chemical structure of the molecule.

Figure 1: Chemical structure of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1707585-92-9 | [5] |

| Molecular Formula | C₁₀H₁₁ClF₂N₄ | [5] |

| Molecular Weight | 276.68 g/mol | [5] |

| Predicted LogP | 2.5 - 3.5 | (Predicted) |

| Predicted pKa | ~1-2 (purine ring) | (Predicted) |

Proposed Synthesis Pathway

While a specific synthesis for 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine has not been published, a plausible route can be designed based on established methods for the synthesis of related purine analogues.[6] A common strategy involves the construction of the purine ring system from a substituted pyrimidine precursor, followed by N-alkylation.

Step 1: Synthesis of 6-chloro-8-(difluoromethyl)-9H-purine. This intermediate can be synthesized via a one-pot condensation reaction between 6-chloropyrimidine-4,5-diamine and difluoroacetic acid or a derivative thereof, often catalyzed by an acid.[6]

Step 2: N9-Alkylation. The resulting 6-chloro-8-(difluoromethyl)-9H-purine can then be alkylated with an isobutyl halide (e.g., isobutyl bromide) under basic conditions to yield the final product. This reaction typically proceeds with a mixture of N7 and N9 isomers, with the N9 isomer often being the major product.[3][4] The regioselectivity can be influenced by the choice of solvent and base.

Below is a proposed workflow for the synthesis.

Figure 2: Proposed synthesis workflow.

Spectroscopic Characterization (Predicted)

The structural confirmation of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine would rely on standard analytical techniques such as NMR and mass spectrometry. Based on the structure and data from analogous compounds, the following spectroscopic signatures can be predicted.[7][8]

Table 2: Predicted NMR and MS Data

| Technique | Nucleus/Mode | Predicted Chemical Shift (δ) / m/z | Key Features |

|---|---|---|---|

| ¹H NMR | H (CHF₂) | 6.5 - 7.5 ppm | Triplet, ²JHF ≈ 50-60 Hz |

| H (purine C2-H) | 8.0 - 8.5 ppm | Singlet | |

| H (isobutyl CH₂) | ~4.2 ppm | Doublet | |

| H (isobutyl CH) | ~2.2 ppm | Multiplet | |

| H (isobutyl CH₃) | ~0.9 ppm | Doublet | |

| ¹³C NMR | C (CHF₂) | 110 - 125 ppm | Triplet, ¹JCF ≈ 230-250 Hz |

| C (purine ring) | 130 - 160 ppm | Multiple signals | |

| C (isobutyl) | 20 - 50 ppm | Multiple signals | |

| ¹⁹F NMR | F (CHF₂) | -90 to -130 ppm | Doublet, ²JHF ≈ 50-60 Hz |

| Mass Spec. | ESI+ | [M+H]⁺ ≈ 277.07 | Isotopic pattern for one chlorine atom |

Reactivity and Chemical Behavior

The chemical reactivity of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is primarily dictated by the chloro substituent at the C6 position of the purine ring. This position is electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][9]

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of 6-substituted purine derivatives.[2][10] This reactivity is a cornerstone of the use of 6-chloropurines as versatile synthetic intermediates.[11] The reaction with hydroxide, for instance, would likely yield the corresponding hypoxanthine derivative.[1]

-

Cross-Coupling Reactions: The C-Cl bond can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form C-C bonds and introduce aryl or alkynyl substituents at the C6 position.[12]

Potential Biological Activity and Therapeutic Applications

Substituted purines are a well-established class of compounds with a broad range of biological activities and therapeutic applications.[13][14] The specific combination of substituents in 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine suggests several potential avenues for biological investigation.

-

Kinase Inhibition: Many substituted purines are known to be potent inhibitors of protein kinases by acting as ATP mimetics. The purine core can form hydrogen bonds with the hinge region of the kinase active site, while the substituents at the 6, 8, and 9 positions can be tailored to achieve potency and selectivity for specific kinases.

-

Anticancer Activity: Purine analogs are widely used in cancer chemotherapy.[15][16] They can act as antimetabolites, interfering with DNA and RNA synthesis, or they can modulate the activity of key signaling pathways involved in cell proliferation and survival. Some substituted purines have also been identified as inhibitors of topoisomerase II.[17]

-

Other Therapeutic Areas: The purine scaffold is also found in compounds with antiviral, anti-inflammatory, and neuro-modulatory properties.[18][19]

The diagram below illustrates a potential mechanism of action for this compound as a kinase inhibitor.

Figure 3: Potential mechanism as a kinase inhibitor.

Conclusion and Future Directions

6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This guide has provided a framework for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry of related purine analogues.

Future research should focus on:

-

Validation of Synthesis: The development and optimization of a reliable synthetic route to produce the compound in sufficient quantities for further study.

-

Full Characterization: Comprehensive spectroscopic analysis to confirm its structure and physicochemical properties.

-

Biological Screening: Evaluation of its activity in a broad range of biological assays, particularly those focused on kinase inhibition and anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to explore the impact of different substituents at the 6, 8, and 9 positions on biological activity.

By pursuing these avenues of research, the full potential of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine as a valuable tool in drug discovery can be realized.

References

- Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. (n.d.). [Link]

- When 6 -chloropurine is heated with aqueous sodium hydroxide, it is quantitatively converted to hypoxanthine. Suggest a reasonable mechanism for this reaction. Vaia. [Link]

- Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. (2021). National Center for Biotechnology Information. [Link]

- Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. (2004). AACR Journals. [Link]

- Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (1977). National Center for Biotechnology Information. [Link]

- Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. (n.d.). Modgraph. [Link]

- Purine Analogs. (2001). National Center for Biotechnology Information. [Link]

- Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. (2015). ResearchGate. [Link]

- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (2015). The Royal Society of Chemistry. [Link]

- Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs. (2014). PubMed. [Link]

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Publications. [Link]

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). National Center for Biotechnology Information. [Link]

- Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. (2012). RSC Publishing. [Link]

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2016). National Center for Biotechnology Information. [Link]

- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). National Center for Biotechnology Information. [Link]

- SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. (2005). ACS Publications. [Link]

- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. (2020). ACS Publications. [Link]

- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (2004). BYU ScholarsArchive. [Link]

- Direct Regioselective C–H Cyanation of Purines. (2023). MDPI. [Link]

- Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010). PubMed. [Link]

- Development of a Practical Synthesis of the 8-FDC Fragment of OPC-167832. (2022). National Center for Biotechnology Information. [Link]

- Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (2015). ResearchGate. [Link]

- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (2018). RSC Publishing. [Link]

- 6-Chloropurine. (n.d.). PubChem. [Link]

- 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). (n.d.). [Link]

- 6-Amino-9H-purine-9-propanoic acid. (n.d.). PubChem. [Link]

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2020). National Center for Biotechnology Information. [Link]

- 9H-Purin-6-amine,N,9-dimethyl-. (n.d.). NIST WebBook. [Link]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link]

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. [Link]

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. (2022). MDPI. [Link]

- The halogenated 8 hydroxyquinolines. (2016). ResearchGate. [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Chloro-8-difluoromethyl-9-isobutyl-9H-purine | 1707585-92-9 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel developments in metabolic disorders of purine and pyrimidine metabolism and therapeutic applications of their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 8-Difluoromethyl Purine Derivatives

Abstract

The introduction of fluorine-containing substituents is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the difluoromethyl (CF2H) group has garnered significant interest as a unique bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor. This technical guide provides a comprehensive exploration of the thermodynamic stability of 8-difluoromethyl purine derivatives, a class of compounds with considerable potential in drug discovery. We will delve into the theoretical underpinnings of their stability, present detailed experimental protocols for its assessment, and discuss the critical interplay of structural and electronic factors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic incorporation of the 8-difluoromethyl moiety in the design of novel therapeutics.

Introduction: The Strategic Advantage of the 8-Difluoromethyl Purine Scaffold

The purine core is a privileged scaffold in medicinal chemistry, forming the basis for a vast array of therapeutic agents. Substitution at the C8 position offers a vector for modulating biological activity and physicochemical properties. The difluoromethyl group, in particular, presents a compelling set of characteristics:

-

Enhanced Metabolic Stability: The exceptional strength of the carbon-fluorine bond (C-F) renders the difluoromethyl group highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug deactivation.[1][2][3] This increased metabolic stability can lead to improved bioavailability and a longer in vivo half-life.

-

Modulation of Physicochemical Properties: As a highly electronegative element, fluorine significantly alters the local electronic environment.[1][2] The CF2H group can influence the acidity (pKa) of neighboring functionalities and the overall lipophilicity of the molecule, which are critical parameters for membrane permeability and target engagement.

-

Unique Intermolecular Interactions: The CF2H group is recognized as a lipophilic hydrogen bond donor, capable of forming non-covalent interactions that can contribute to enhanced binding affinity with biological targets.[4][5]

Understanding the thermodynamic stability of these derivatives is paramount for drug development. It dictates shelf-life, formulation strategies, and ultimately, the viability of a drug candidate. This guide will provide the foundational knowledge and practical methodologies to thoroughly characterize the thermodynamic stability of 8-difluoromethyl purine derivatives.

The Bedrock of Stability: The Carbon-Fluorine Bond

The thermodynamic stability of 8-difluoromethyl purine derivatives is fundamentally rooted in the intrinsic strength of the C-F bond. This bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy that can exceed 130 kcal/mol.[6] This exceptional strength arises from a combination of factors:

-

High Electronegativity of Fluorine: Fluorine's high electronegativity (4.0 on the Pauling scale) creates a highly polarized Cδ+-Fδ- bond, leading to a significant ionic character that strengthens the interaction.

-

Favorable Orbital Overlap: The small size of the fluorine atom allows for effective overlap between its orbitals and the carbon sp3 hybrid orbitals.

The presence of two fluorine atoms on the same carbon, as in the difluoromethyl group, further enhances the strength of the C-H bond within the CF2H moiety, contributing to its overall stability. This inherent robustness makes the 8-difluoromethyl purine scaffold an attractive starting point for the design of durable and effective therapeutic agents.

Experimental Assessment of Thermodynamic Stability

A quantitative understanding of thermodynamic stability is achieved through rigorous experimental analysis. The two primary techniques employed for small molecules are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] This technique is invaluable for identifying and quantifying thermal transitions such as melting, crystallization, and solid-solid phase transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin, zinc) to ensure data accuracy.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the 8-difluoromethyl purine derivative into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile substances during heating.

-

Prepare an empty, sealed aluminum pan to serve as a reference.

-

-

Experimental Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable and non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a temperature beyond the melting or decomposition point.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak.

-

A [label="Instrument Calibration (Indium, Zinc)"]; B [label="Sample Preparation (2-5 mg in sealed Al pan)"]; C [label="Place Sample & Reference in DSC Cell"]; D [label="Purge with Inert Gas (N2, 20-50 mL/min)"]; E [label="Set Thermal Program (e.g., 10 °C/min ramp)"]; F [label="Run DSC Analysis"]; G [label="Data Analysis (Determine Tm, ΔHm)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][7][10] This technique is crucial for determining the thermal stability and decomposition profile of a compound.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the 8-difluoromethyl purine derivative into a tared TGA crucible (e.g., alumina or platinum).

-

-

Experimental Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis:

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

-

The resulting TGA curve provides a profile of the decomposition process, which may occur in single or multiple steps.

-

A [label="Instrument Calibration (Mass & Temperature)"]; B [label="Sample Preparation (5-10 mg in crucible)"]; C [label="Load Sample into TGA Furnace"]; D [label="Purge with Inert Gas (N2, 20-50 mL/min)"]; E [label="Set Thermal Program (e.g., 10 °C/min ramp)"]; F [label="Run TGA Analysis"]; G [label="Data Analysis (Determine Decomposition Onset)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Data Presentation: A Comparative Overview

While specific experimental data for 8-difluoromethyl purine derivatives is not extensively available in the public domain, we can construct an illustrative table based on the known properties of adenine and the expected impact of fluorination. The introduction of a trifluoromethyl group, and by extension a difluoromethyl group, is anticipated to increase both the melting point and thermal stability due to stronger intermolecular forces and the robust nature of the C-F bond.

| Compound | Molecular Formula | Melting Point (°C) | Onset of Decomposition (°C) | Enthalpy of Fusion (kJ/mol) |

| Adenine[11][12][13] | C₅H₅N₅ | 360-365 | ~375 | Data not readily available |

| 8-(Trifluoromethyl)adenine | C₆H₄F₃N₅ | >300 (decomposes) | Not reported | Not reported |

| Hypothetical 8-(Difluoromethyl)adenine | C₆H₅F₂N₅ | >300 (decomposes) | Likely >375 | Not reported |

| Hypothetical 8-(Difluoromethyl)guanine | C₆H₅F₂N₅O | >300 (decomposes) | Likely >380 | Not reported |

Note: Data for 8-trifluoromethyl and 8-difluoromethyl derivatives are largely unavailable and are presented here for illustrative purposes based on chemical principles.

Computational Prediction of Thermodynamic Stability

In parallel with experimental approaches, computational chemistry provides powerful tools for predicting and understanding the thermodynamic stability of molecules. Density Functional Theory (DFT) is a widely used method for this purpose.

A general workflow for predicting thermodynamic stability using DFT involves:

-

Structure Optimization: The 3D structure of the 8-difluoromethyl purine derivative is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to obtain zero-point vibrational energy and thermal corrections.

-

Thermodynamic Properties Calculation: From the optimized geometry and vibrational frequencies, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation can be calculated.

A [label="Build Initial Molecular Structure"]; B [label="Geometry Optimization (e.g., B3LYP/6-31G*)"]; C [label="Frequency Calculation"]; D [label="Confirm True Minimum (No imaginary frequencies)"]; E [label="Calculate Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy)"]; F [label="Analyze Stability"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

These computational predictions can guide synthetic efforts by prioritizing candidates with higher predicted stability and can provide insights into the electronic and structural factors that contribute to this stability.

Synthesis of 8-Difluoromethyl Purine Derivatives: A Representative Protocol

The synthesis of 8-difluoromethyl purine derivatives can be achieved through various methods, often involving the introduction of the difluoromethyl group onto a pre-existing purine scaffold. Below is a representative, adaptable protocol based on established methods for the synthesis of 8-substituted purines.

Hypothetical Synthesis of 8-(Difluoromethyl)adenosine:

This protocol is adapted from the synthesis of 8-trifluoromethyl purine nucleosides.[7]

-

Protection of Adenosine: The hydroxyl groups of adenosine are first protected to prevent side reactions. A common method is acetylation using acetic anhydride in the presence of a base like pyridine.

-

Introduction of the Difluoromethyl Group: A difluoromethylating agent is then used to introduce the CF2H group at the C8 position. This can be achieved using a radical-based approach. For instance, a difluoromethyl radical source, such as sodium chlorodifluoroacetate, can be employed in the presence of a radical initiator.

-

Deprotection: The protecting groups are removed to yield the final 8-(difluoromethyl)adenosine. For acetyl groups, this is typically done under basic conditions, for example, with ammonia in methanol.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Conclusion and Future Outlook

The 8-difluoromethyl purine scaffold represents a promising platform for the development of novel therapeutics with enhanced metabolic stability and unique intermolecular interaction capabilities. A thorough understanding and characterization of their thermodynamic stability are critical for advancing these compounds through the drug discovery pipeline. This guide has provided a comprehensive overview of the theoretical basis for their stability, detailed experimental protocols for their assessment using DSC and TGA, and an introduction to computational and synthetic methodologies.

Future research in this area should focus on the systematic synthesis and thermodynamic characterization of a broader range of 8-difluoromethyl purine derivatives to establish clear structure-stability relationships. Furthermore, advanced computational studies can provide deeper insights into the conformational preferences and non-covalent interactions of these molecules, further guiding the rational design of next-generation therapeutic agents. The continued exploration of this unique chemical space holds significant promise for addressing unmet medical needs.

References

-

Carbon–fluorine bond. In Wikipedia; 2023. [Link]

-

Chalyk, B. A.; Zginnyk, O.; Khutorianskyi, A. V.; Mykhailiuk, P. K. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem.2024 , 67 (14), 2877-2882. [Link]

-

Pomeisl, K.; et al. Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. J. Org. Chem.2020 , 85 (4), 2219-2226. [Link]

-

Shah, P.; Westwell, A. D. The role of fluorine in medicinal chemistry. J. Enzyme Inhib. Med. Chem.2007 , 22 (5), 527-540. [Link]

-

With Great Strength, Comes Great Responsibility; The C-F Bond & PFAS. Yordas Group. 2024 . [Link]

-

What Is the Role of the C-F Bond in the Extreme Persistence of PFAS? Sustainability Directory. 2025 . [Link]

-

Erickson, J. A.; McLoughlin, J. I. Hydrogen Bond Donor Properties of the Difluoromethyl Group. J. Org. Chem.1995 , 60 (6), 1626-1631. [Link]

-

Schnitzler, E.; et al. Thermoanalytical study of purine derivatives compounds. Ecl. Quím.2004 , 29 (1), 71-78. [Link]

-

Lin, Q.-Y.; et al. Visible-Light-Induced Hydrodifluoromethylation of Alkenes with a Bromodifluoromethylphosphonium Bromide. Angew. Chem., Int. Ed.2016 , 55 (4), 1479-1483. [Link]

-

Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. ACS Appl. Mater. Interfaces2023 , 15 (39), 46162-46170. [Link]

-

DSC and TGA Analysis. Mtoz Biolabs. [Link]

-

Thermal Analysis in Drug Development: DSC and TGA. Ceramxpert. 2026 . [Link]

-

DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. SUNY Farmingdale. [Link]

-

Adenine. Chemeo. [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. 2025 . [Link]

-

Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. 2024 . [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

-

Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. J. Chem. Theory Comput.2011 , 7 (12), 4047-4057. [Link]

-

Can We Predict the Isosymmetric Phase Transition? Application of DFT Calculations to Study the Pressure Induced Transformation of Chlorothiazide. Molecules2021 , 26 (18), 5645. [Link]

-

Predicting the thermodynamic stability of perovskite oxides using machine learning models. npj Comput. Mater.2018 , 4, 36. [Link]

-

Design, synthesis and preliminary biological evaluation of C-8 substituted guanine derivatives as small molecular inhibitors of FGFRs. Bioorg. Med. Chem. Lett.2015 , 25 (7), 1531-1535. [Link]

-

A New Reagent for Direct Difluoromethylation. Org. Lett.2011 , 13 (15), 4044-4047. [Link]

-

Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules2022 , 27 (20), 7013. [Link]

-

Adenine - 73-24-5, C5H5N5, density, melting point, boiling point, structural formula, synthesis. ChemSrc. 2025 . [Link]

-

Multicomponent Synthesis of Diaminopurine and Guanine PNA's Analogues Active against Influenza A Virus from Prebiotic Compound. ACS Omega2022 , 7 (49), 45253-45264. [Link]

Sources

- 1. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Purines as High-Affinity Histamine H3 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unusual conformational flexibility in N1-substituted uncommon purine nucleosides. Crystal structure of 1-allyl-isoguanosine and 1-allyl-xanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Adenine | 73-24-5 [chemicalbook.com]

- 13. Adenine (CAS 73-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Technical Guide to the Bioactivity of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine: A Case Study in Kinase Inhibition

For citation purposes, this document may be referred to as:

Disclaimer: This document presents a representative bioactivity profile for the novel purine analog, 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (hereafter referred to as Compound-X). The experimental data contained herein is hypothetical and generated for illustrative purposes to guide researchers on the characterization of similar small molecule kinase inhibitors. The protocols and methodologies described are based on established, authoritative standards.

Executive Summary

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The purine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous approved and investigational kinase inhibitors.[3][4][5] This guide provides an in-depth technical overview of the bioactivity profile of Compound-X, a novel 6,8,9-trisubstituted purine analog. We detail its potent and selective inhibitory activity against key kinases in the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in human cancers.[6][7] This document provides field-proven protocols for biochemical and cellular characterization, explains the scientific rationale behind experimental choices, and presents a framework for interpreting the resulting data.

Introduction: The Rationale for Targeting Kinases with Purine Analogs

The human kinome comprises over 500 protein kinases that function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, thereby modulating its activity. This signaling mechanism is fundamental to cellular life. Consequently, aberrant kinase activity is a major driver of oncogenesis, making kinase inhibitors a cornerstone of modern targeted cancer therapy.[8]

The ATP-binding pocket of kinases presents an attractive target for small molecule inhibitors. Purine analogs, which mimic the endogenous ATP substrate, have proven to be a highly successful strategy for designing potent and selective inhibitors.[3] Compound-X was designed based on this principle, incorporating a 6-chloro substituent to enhance binding affinity and 8-difluoromethyl and 9-isobutyl groups to optimize selectivity and cell permeability. This guide outlines the systematic evaluation of Compound-X, from initial biochemical screening to cellular mechanism-of-action studies.

Biochemical Profiling: Direct Target Engagement and Selectivity

The first critical step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of purified enzymes. This in vitro assessment provides a clean, direct measure of the compound's interaction with its intended targets, free from the complexities of a cellular environment.

Methodology: LanthaScreen™ Eu Kinase Binding Assay

To quantify the binding affinity of Compound-X for various kinases, we selected the LanthaScreen™ Eu Kinase Binding Assay. This is a robust, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality of Experimental Choice: The LanthaScreen™ binding assay was chosen over an activity-based assay (like ADP-Glo™) for the initial broad profiling for several key reasons:

-

Direct Measurement: It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket, providing a direct readout of binding affinity (IC50) rather than inferring it from enzymatic activity.[9][10]

-

Versatility: It is suitable for any compound that binds to the ATP site, including both Type I and Type II inhibitors.[10]

-

Reduced Artifacts: As a binding assay, it is less susceptible to compound interference with the enzymatic reaction itself (e.g., substrate competition, redox cycling) that can confound activity assays.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: LanthaScreen™ Eu Kinase Binding Assay Workflow.

-

Reagent Preparation:

-

Prepare a 1X Kinase Buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]

-

Prepare a serial dilution of Compound-X in 100% DMSO, starting from 10 mM. This is the "Master Dilution" series.

-

Create a 3X "Intermediate Dilution" series by diluting the Master Dilutions into 1X Kinase Buffer.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of the 3X Intermediate Dilutions of Compound-X to the appropriate wells. For control wells, add 5 µL of 1X Kinase Buffer containing the equivalent percentage of DMSO.

-

-

Kinase/Antibody Addition:

-

Prepare a 3X Kinase/Antibody solution in 1X Kinase Buffer. The final concentrations will depend on the specific kinase, but typical values are 15 nM kinase and 6 nM Eu-labeled anti-tag antibody.[11]

-

Add 5 µL of this mixture to all wells.

-

-

Tracer Addition & Incubation:

-

Prepare a 3X Tracer solution in 1X Kinase Buffer. The concentration should be near the Kd of the tracer for the specific kinase (e.g., 90 nM).[9]

-

Add 5 µL of the tracer solution to all wells to initiate the binding reaction.

-

Cover the plate and incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, collecting emission signals at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor) following excitation at ~340 nm.[12]

-

Calculate the Emission Ratio for each well by dividing the 665 nm signal by the 615 nm signal.

-

Plot the Emission Ratio against the logarithm of the Compound-X concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Results: Potency and Selectivity Profile

Compound-X was screened against a panel of kinases, with a focus on the PI3K/AKT/mTOR pathway. The results, summarized below, demonstrate that Compound-X is a potent inhibitor of PI3Kα and mTOR, with moderate activity against AKT1 and excellent selectivity over other tested kinases.

Table 1: Biochemical Inhibition Profile of Compound-X

| Kinase Target | Assay Type | Compound-X IC50 (nM) |

| PI3Kα | LanthaScreen™ Binding | 8.2 |

| mTOR | LanthaScreen™ Binding | 15.5 |

| PI3Kβ | LanthaScreen™ Binding | 125 |

| PI3Kδ | LanthaScreen™ Binding | 210 |

| PI3Kγ | LanthaScreen™ Binding | 188 |

| AKT1 | LanthaScreen™ Binding | 98 |

| PDK1 | LanthaScreen™ Binding | > 5,000 |

| CDK2 | LanthaScreen™ Binding | > 10,000 |

| ERK2 | LanthaScreen™ Binding | > 10,000 |

Expert Interpretation: The sub-nanomolar to low nanomolar potency against PI3Kα and mTOR suggests Compound-X is a dual inhibitor. The >10-fold selectivity over other PI3K isoforms and AKT1, and >500-fold selectivity against kinases from other families (PDK1, CDK2, ERK2), indicates a favorable selectivity profile. This dual-target engagement within a single, critical oncogenic pathway is a highly desirable attribute for a cancer therapeutic.[6][7]

Cellular Bioactivity: Target Engagement and Phenotypic Effects

While biochemical assays are essential, the ultimate test of an inhibitor is its activity within a living cell. Cellular assays are required to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response (e.g., inhibiting proliferation).

Methodology: Western Blot for Pathway Modulation

To confirm that Compound-X inhibits the PI3K/AKT/mTOR pathway in cells, we used Western blotting to measure the phosphorylation status of key downstream substrates. A reduction in the phosphorylated form of a protein indicates that the upstream kinase has been inhibited.

Causality of Experimental Choice: We chose to probe for phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 Ribosomal Protein (p-S6 at Ser235/236).

-

p-AKT (Ser473): This is a direct substrate of mTORC2 and a key node in the pathway. Its phosphorylation is a reliable indicator of upstream PI3K activity.[8]

-

p-S6 (Ser235/236): S6 is a substrate of the S6 Kinase (S6K), which is directly activated by mTORC1. Therefore, p-S6 levels serve as a robust biomarker for mTORC1 activity.[8]

-

Total Protein Levels: Probing for total AKT and total S6 is a critical self-validating control. It ensures that any observed decrease in the phospho-signal is due to inhibition of the kinase, not a general decrease in the protein's expression.[13]

dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: PI3K/AKT/mTOR Pathway and Western Blot Readouts.

-

Cell Culture and Treatment:

-

Seed cancer cells known to have an active PI3K pathway (e.g., MCF-7, U87-MG) in 6-well plates.

-

Once cells reach 70-80% confluency, treat them with a serial dilution of Compound-X (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.

-

-

Lysate Preparation:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. This is crucial to preserve the phosphorylation state of proteins.[13]

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[14]

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading of protein for each sample.

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-AKT Ser473) overnight at 4°C.[14]

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

-

To ensure data integrity, strip the membrane and re-probe with antibodies for the corresponding total proteins (e.g., anti-total-AKT) and a loading control (e.g., anti-β-actin).[15]

-

Methodology: MTT Assay for Cell Viability

To measure the phenotypic effect of pathway inhibition, we used the MTT assay to assess the impact of Compound-X on cell viability and proliferation.

Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, cost-effective, and reliable colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[16] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17][18]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: MTT Cell Viability Assay Workflow.

-

Cell Plating:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Compound-X in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound-X.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16]

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Return the plate to the incubator for 2-4 hours. Visually confirm the formation of purple precipitate in the control wells.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from the wells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[18]

-

Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[17]

-

Subtract the average absorbance of the medium-only wells from all other readings.

-

Calculate percent viability relative to the untreated (vehicle control) cells.

-

Plot percent viability against the logarithm of Compound-X concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

-

Results: Cellular Potency

Compound-X demonstrated potent dose-dependent inhibition of cell growth in cancer cell lines with known PI3K pathway activation.

Table 2: Cellular Activity of Compound-X (72-hour treatment)

| Cell Line | Cancer Type | Key Mutation | GI50 (nM) |

| MCF-7 | Breast | PIK3CA Mutant | 45 |

| U87-MG | Glioblastoma | PTEN Null | 62 |

| A549 | Lung | KRAS Mutant | 780 |

| HCT116 | Colorectal | PIK3CA Mutant | 55 |

| Normal (MCF10A) | Breast Epithelium | Wild-Type | > 5,000 |

Expert Interpretation: The potent activity in PIK3CA-mutant and PTEN-null cell lines (MCF-7, U87-MG, HCT116) is consistent with the biochemical profile targeting the PI3K pathway.[1][6] The significantly lower potency in the KRAS-mutant A549 cell line, which is primarily driven by the MAPK pathway, further supports the on-target selectivity of Compound-X.[19] Critically, the minimal effect on the non-cancerous MCF10A cell line (GI50 > 5,000 nM) suggests a favorable therapeutic window, a crucial aspect of drug development.[20]

Conclusion and Future Directions

The comprehensive bioactivity profile of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (Compound-X) demonstrates that it is a potent, selective, and cell-active dual inhibitor of PI3Kα and mTOR. The compound effectively blocks downstream signaling and inhibits the proliferation of cancer cells harboring activating mutations in the PI3K pathway, while showing significantly less activity against normal cells.

These promising results establish Compound-X as a strong lead candidate for further preclinical development. The logical next steps in its evaluation would include:

-

Mechanism of Action Studies: Elucidating the binding kinetics (e.g., on/off rates) and determining if the inhibition is ATP-competitive.

-

ADME/Tox Profiling: Assessing its absorption, distribution, metabolism, excretion, and toxicity properties.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound-X in relevant mouse xenograft models.

This guide provides a robust framework and detailed methodologies for the initial characterization of novel kinase inhibitors, bridging the gap from biochemical potency to cellular function.

References

-

Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 38, 551-563. [Link]

-

Liu, R., Chen, Y., Liu, G., Li, C., Song, Y., Cao, Z., ... & Shen, S. (2020). PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application. Cancer Letters, 478, 18-27. [Link]

-

Wikipedia contributors. (2024, January 29). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]

-

Jafari, M., Ghadami, E., Dadkhah, E., Akhavan-Niaki, H., & Baesi, K. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(6), 1539. [Link]

-

Xu, F., Na, L., Li, Y., & Chen, L. (2022). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers, 14(15), 3796. [Link]

-

ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved February 15, 2026, from [Link]

-

Zegzouti, H., Zdanovskaia, M., Hsiao, K., Goueli, S. A., & Vidugiriene, J. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560–572. [Link]

-

ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p)-Erk. Retrieved February 15, 2026, from [Link]

-

Bio-protocol. (n.d.). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Retrieved February 15, 2026, from [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved February 15, 2026, from [Link]

-

Bello, T., & Gujral, T. S. (2018). KInhibition: A Kinase Inhibitor Selection Portal. iScience, 9, 137-142. [Link]

-

Matter, H., Nazare, M., Gussregen, S., Will, D. W., & Schamber, K. (2007). Synthesis, biological testing, and binding mode prediction of 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors. Journal of medicinal chemistry, 50(9), 2275–2288. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Soud, Y. A., ... & Al-Adham, I. S. (2020). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Molecules, 25(21), 5184. [Link]

-

Řezníčková, E., Gucký, T., Jorda, R., Berková, K., Popa, A., Nasereddin, A., ... & Kryštof, V. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(12), 3865. [Link]

-

Agert, H., Cheuka, P. M., Mbeke, Y. N., Mbah, A. N., Nchang, A. N., Nnanga, E. N., ... & Bero, J. (2025). Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing. PLOS Neglected Tropical Diseases, 19(11), e0011749. [Link]

Sources

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological testing, and binding mode prediction of 6,9-diarylpurin-8-ones as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia [mdpi.com]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. PI3K/Akt/mTOR signaling pathway in cancer stem cells: from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]

Medicinal Chemistry Applications of 9-Isobutyl Substituted Purine Scaffolds

[1]

Executive Summary: The Hydrophobic Ribose Mimic

The purine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core for endogenous nucleosides (adenosine, guanosine) and cofactors (ATP, GTP).[1] In drug design, modifications at the N9-position are critical for mimicking or blocking the ribose binding interactions inherent to purine-utilizing enzymes.[1]

While N9-isopropyl substitutions (e.g., Roscovitine ) are well-characterized, the 9-isobutyl group represents a distinct "lipophilic scan" modification.[1] By introducing a larger, branched hydrophobic moiety, medicinal chemists can:

-

Enhance Lipophilicity (logP): Improve membrane permeability and alter biodistribution.

-

Probe Hydrophobic Pockets: Target deeper hydrophobic clefts in the ATP-binding sites of kinases (CDK, MAPK) or the orthosteric sites of GPCRs (Adenosine Receptors).

-

Eliminate Metabolic Liabilities: Remove the metabolically labile glycosidic bond found in nucleosides, replacing it with a stable alkyl linkage.

Chemical Synthesis: Regioselective Alkylation

The primary challenge in synthesizing 9-isobutyl purines is controlling regioselectivity between the N9 (desired) and N7 (kinetic/minor) positions. The steric bulk of the isobutyl group influences this ratio.[1]

Core Synthesis Pathway (Graphviz)

The following diagram outlines the divergent synthesis pathways to access the 2,6-dichloro-9-isobutyl-9H-purine intermediate, a versatile precursor for further functionalization.

Figure 1: Synthetic routes for generating the 9-isobutyl purine core. Method A (Direct Alkylation) is generally preferred for scalability.

Detailed Protocol: Synthesis of 2,6-Dichloro-9-isobutyl-9H-purine

This protocol is validated based on standard procedures for 2,6,9-trisubstituted purines [1].[1]

Reagents:

-

Isobutyl bromide (1.2 eq)

-

Potassium Carbonate (

, 2.5 eq)[1] -

Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropurine (e.g., 5.0 g, 26.4 mmol) in anhydrous DMF (50 mL). Ensure the system is under an inert atmosphere (

or Ar). -

Base Addition: Add finely ground

(9.1 g, 66.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the purine imidazole ring. -

Alkylation: Add isobutyl bromide (3.5 mL, 31.7 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The N9 isomer typically runs lower (more polar) than the N7 isomer, though this varies by solvent system.[1]

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

-

Yield: Expect ~60–65% of the N9-isomer as a white solid.[1]

-

Characterization:

NMR should show a doublet for the

-

Biological Applications & SAR Logic[3]

Kinase Inhibition (CDK & MAPK)

In Cyclin-Dependent Kinase (CDK) inhibitors, the purine scaffold mimics the adenine ring of ATP. The N9 substituent occupies the ribose binding pocket.[1]

-

Mechanism: The 9-isobutyl group acts as a "hydrophobic anchor."[1] Unlike the ribose (which forms hydrogen bonds), the isobutyl group relies on Van der Waals interactions with hydrophobic residues (e.g., Valine, Leucine) in the enzyme pocket.[1]

-

SAR Insight: While 9-isopropyl (as in Roscovitine) is optimal for CDK2, extending to 9-isobutyl often increases potency against kinases with deeper hydrophobic pockets but may reduce water solubility.[1]

Antitumor Activity (Apoptosis Induction)

2,6,9-trisubstituted purines bearing the 9-isobutyl group have demonstrated cytotoxic activity against human cancer cell lines (e.g., H1975, HCT116) [1].[1]

-

C2/C6 Substitution: The biological activity is heavily dependent on the substituents at C2 and C6.[1]

-

C6-Position: Typically substituted with a benzylamine or aniline to interact with the "hinge region" of the kinase.[1]

-

C2-Position: Often retains a halogen or is substituted with a solubilizing amine (e.g., piperazine).

-

Toll-Like Receptor (TLR) Antagonism

Recent studies (2021) have identified purine scaffolds as dual inhibitors of TLR7 and TLR9, which are implicated in autoimmune diseases [2].

-

Role of N9: The N9-substituent is critical for antagonistic activity.[1] Bulky alkyl groups like isobutyl prevent the receptor from undergoing the conformational change required for signaling.[1]

SAR Decision Matrix (Graphviz)

The following decision tree illustrates when to deploy the 9-isobutyl scaffold during lead optimization.

Figure 2: SAR decision matrix for selecting N9-isobutyl over other substituents.[1]

Quantitative Data Summary

The following table summarizes the physicochemical shift when moving from a standard 9-methyl to a 9-isobutyl scaffold.

| Property | 9-Methyl Purine | 9-Isobutyl Purine | Impact on Drug Design |

| Molecular Weight | +15 Da (vs H) | +57 Da (vs H) | Increases steric bulk significantly.[1] |

| Lipophilicity (cLogP) | ~0.5 | ~1.8 | Enhances passive membrane permeability; reduces aqueous solubility. |

| Rotatable Bonds | 0 | 2 | Increases entropic penalty upon binding; requires tighter pocket fit to compensate. |

| Metabolic Stability | High | High (vs Ribose) | Stable against nucleoside phosphorylases. |

| Primary Target Class | General Kinase | Specific Hydrophobic Pockets (e.g., CDK, TLR) | [1] |

References

-

Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Source: Molecules (MDPI), 2015.[1] URL:[Link]

-

Systematic Optimization of Potent and Orally Bioavailable Purine Scaffold as a Dual Inhibitor of Toll-Like Receptors 7 and 9. Source: Journal of Medicinal Chemistry, 2021.[1] URL:[Link]

-

Purine Nucleoside Phosphorylase Inhibitors. (Contextual grounding for N9 stability). Source: ResearchGate (General Medicinal Chemistry Principles). URL:[Link]

The Divergent Scaffold: A Technical Guide to 6-Chloropurine in API Synthesis

Executive Summary

In the landscape of heterocyclic pharmaceutical intermediates, 6-chloropurine (6-CP) acts as a critical "switch" molecule. Unlike its oxygenated precursor (hypoxanthine) or its aminated derivative (adenine), 6-CP possesses a reactive electrophilic center at C6 and a nucleophilic anchor at N9. This dual reactivity allows medicinal chemists to rapidly diversify the purine scaffold, accessing adenosine receptor agonists, CDK inhibitors, and antimetabolites.

This guide moves beyond standard textbook descriptions to address the practical challenges of working with 6-CP: controlling regioselectivity during N-alkylation, suppressing hydrolysis during

Part 1: Structural Significance & Reactivity Profile

The utility of 6-CP lies in its electronic imbalance. The electron-withdrawing chlorine atom at C6 activates the pyrimidine ring toward nucleophilic aromatic substitution (

The Reactivity Map

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: The divergent reactivity landscape of 6-chloropurine. Blue indicates the core scaffold; Green indicates C6 functionalization; Red indicates N9 functionalization.

Part 2: Synthesis of the Core (6-Chloropurine)

While commercially available, in-house synthesis is often required for isotopic labeling or cost reduction in large-scale campaigns. The standard industrial route involves the chlorination of hypoxanthine.[1]

Critical Mechanism: The Vilsmeier-Haack Pathway

The reaction does not proceed via simple displacement. It requires the formation of a Vilsmeier-type intermediate using Phosphoryl chloride (

Safety Note: This reaction generates significant heat and HCl gas. The Vilsmeier salt intermediate is moisture-sensitive and can degrade violently if quenched improperly.

Protocol 1: Optimized Chlorination of Hypoxanthine

Target Scale: 50g Input

-

Setup: Flame-dried 1L round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to slurry density), reflux condenser, and an HCl scrubber.

-

Reagents:

-

Hypoxanthine (50.0 g, 0.37 mol)

- (350 mL, excess as solvent/reagent)

- -Dimethylaniline (25 mL, catalyst)

-

-

Execution:

-

Suspend hypoxanthine in

. Add DMA dropwise (Exothermic!). -

Heat to reflux (

) for 2–4 hours. The suspension will clear to a dark red/brown solution, indicating consumption of starting material. -

Monitor: TLC (5% MeOH in DCM). Hypoxanthine stays at baseline; 6-CP moves to

.

-

-

Quench (The Hazardous Step):

-

Distill off excess

under reduced pressure (keep bath -

Pour the resulting syrup slowly onto 1kg of crushed ice with vigorous stirring. Maintain internal temp

. -

Adjust pH to ~7–8 using concentrated

.

-

-

Isolation:

-

The product precipitates as a pale yellow solid. Filter and wash with cold water.[1]

-

Purification: Recrystallize from boiling water (with activated charcoal) to remove colored impurities.

-

Yield: Expect 85–92%.

-

Part 3: The N9 vs. N7 Regioselectivity Challenge

The most common failure mode in purine chemistry is the formation of N7-isomers during alkylation.

-

Thermodynamic Product: N9-isomer (favored due to lack of steric clash with C6 substituents).

-

Kinetic Product: N7-isomer (often forms due to electronic shielding or solvent effects).

Decision Matrix: Controlling Regiochemistry

| Variable | Condition for N9-Selectivity | Condition for N7-Selectivity | Mechanism Note |

| Base | NaH (Low Temp) | Carbonates allow thermodynamic equilibration. | |

| Solvent | DMF or DMSO | THF or DCM | Polar aprotic solvents stabilize the N9 transition state. |

| C6-Substituent | Electron-Donating ( | Electron-Withdrawing (Cl) | 6-Cl directs slightly toward N7 kinetically due to lone-pair repulsion, but N9 still dominates thermodynamically. |

Protocol 2: High-Fidelity N9-Alkylation (Mitsunobu Variation)

For complex alcohols (e.g., ribose derivatives or chiral side chains), direct alkylation often fails. The Mitsunobu reaction provides superior regiocontrol.

Reagents: 6-Chloropurine (1.0 eq), Alcohol (R-OH, 1.1 eq),

-

Cool the mixture of 6-CP, Alcohol, and

in THF to -

Add DIAD dropwise over 20 minutes.

-

Warm to room temperature and stir for 12 hours.

-

Why this works: The betaine intermediate forms on the most acidic nitrogen (N9), directing the alkylation exclusively to that position, often achieving >95:5 N9:N7 ratios [1].

Figure 2: Regioselectivity flow in 6-chloropurine alkylation. Thermodynamic conditions favor the desired N9 isomer.[2][3]

Part 4: Functionalization at C6 ( and Cross-Coupling)

Once the N9 position is anchored (or if using the free base), the C6-chlorine serves as the "warhead."

Nucleophilic Aromatic Substitution ( )

The 6-Cl is easily displaced by amines, thiols, and alkoxides.

-

Amination: Reaction with primary amines yields

-substituted adenines (e.g., Kinetin, Benzyladenine).-

Conditions: n-Butanol,

, Reflux ( -

Insight: Use n-butanol rather than ethanol to achieve higher internal temperatures, driving the reaction to completion without a sealed tube.

-

-

Thiolation: Reaction with thiourea or NaSH yields 6-Mercaptopurine.

-

Conditions: Ethanol, Reflux.[4]

-

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Modern drug discovery often requires Carbon-Carbon bonds at C6. 6-CP is an excellent substrate for Suzuki coupling, behaving similarly to activated aryl chlorides.

Protocol 3: C6-Arylation via Suzuki Coupling

-

Substrate: 9-protected-6-chloropurine (Protection is vital to prevent catalyst poisoning by the free NH).

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq) or -

Solvent: Toluene:Water (4:1) or Dioxane.

-

Procedure: Degas solvents thoroughly (Oxygen kills the active Pd(0) species). Heat to

under Argon for 4–12 hours.

Part 5: Case Study – Synthesis of 6-Mercaptopurine (6-MP)

6-Mercaptopurine is a WHO Essential Medicine for leukemia. Its synthesis from 6-CP is a classic demonstration of the scaffold's utility.

-

Reagent: Thiourea (preferred over

for industrial safety). -

Solvent: Ethanol.

-

Mechanism:

-

Nucleophilic attack of sulfur on C6.

-

Formation of the isothiouronium salt intermediate.

-

Hydrolysis of the salt with NaOH to release 6-MP.

-

-

Outcome: High purity crystalline solid, used as an antimetabolite to inhibit DNA synthesis [2].[6]

References

-

Deng, H., et al. (2006). "Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H." Journal of Organic Chemistry.

-

Elion, G. B., et al. (1954). "The Synthesis of 6-Chloropurine and 6-Mercaptopurine." Journal of the American Chemical Society.[1]

-

Hocek, M. (2003). "Cross-coupling reactions of halopurines." European Journal of Organic Chemistry.

-

Legraverend, M., et al. (2006). "Synthesis of Roscovitine and related purines." Bioorganic & Medicinal Chemistry.

Sources

- 1. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. prepchem.com [prepchem.com]

- 8. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

The 8-Difluoromethyl Purine Scaffold: Rational Design and Predicted Mechanism of Action

Executive Summary: The Fluorine Pivot

In the optimization of purine-based therapeutics, the C8 position represents a critical vector for modulating physicochemical properties without disrupting the Watson-Crick face required for target recognition. While C8-methyl and C8-trifluoromethyl substitutions are well-documented, the 8-difluoromethyl (

This guide delineates the predicted mechanism of action (MoA) for 8-difluoromethyl purines. Unlike the chemically inert

Chemical Rationale: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> Bioisostere[1][2][3]

To understand the biological activity, we must first quantify the shift in physicochemical parameters induced by the

The Lipophilic Hydrogen Bond Donor

The difluoromethyl group is unique among fluorinated motifs because the terminal proton is sufficiently acidic to act as a hydrogen bond (HB) donor (

| Substituent | Lipophilicity ( | HB Donor Capability | Metabolic Stability (C8) | |

| -H | 0.00 | 0.00 | None | Low (Oxidation prone) |

| -CH3 | -0.17 | 0.56 | None | Moderate |

| -CF3 | 0.54 | 0.88 | None | High |

| -CF2H | 0.32 | 0.65 | Weak (C-H···O) | High |

Mechanistic Implication: The

Predicted Mechanisms of Action[4]

MoA 1: Kinase "Gatekeeper" Interaction (ATP-Competitive Inhibition)

Purine-based kinase inhibitors typically bind to the ATP-binding cleft, with the N9-substituent projecting into the solvent and the C2/C6 positions interacting with the hinge region.

The Prediction:

The introduction of a

-

Binding Mode: The

proton acts as a directional H-bond donor to the backbone carbonyl of the gatekeeper residue (often Threonine or Methionine) or a conserved water molecule in the back-pocket. -

Selectivity: This interaction is highly specific. A

group would suffer steric repulsion without the compensatory enthalpy of the H-bond, potentially reducing affinity.

MoA 2: Metabolic Blockade (Xanthine Oxidase Resistance)

The primary metabolic clearance pathway for purine drugs is oxidation at the C8 position by Xanthine Oxidase (XO) to form 8-oxopurines (uric acid derivatives), which are rapidly excreted or inactive.

The Mechanism:

-

Steric/Electronic Shielding: The

group sterically blocks the approach of the Molybdenum-pterin cofactor of XO. -

C-H Bond Strength: While the C8-H bond in native purines is labile, the C-C bond connecting the purine to the

group is metabolically inert to XO oxidation. This significantly extends the plasma half-life (

Visualization: Mechanistic Pathway[4]

The following diagram illustrates the dual-mechanism hypothesis: Structural binding selectivity and metabolic resistance.

Figure 1: Dual-mode action of 8-difluoromethyl purines: Enhancing kinase selectivity via H-bonding while blocking C8-metabolic oxidation.

Experimental Protocol: Synthesis & Validation

To validate the predicted mechanism, the synthesis must be robust. Direct C-H functionalization is preferred over de novo ring synthesis for accessing diverse analogs.[1]

Protocol: Radical C-H Difluoromethylation

Objective: Late-stage installation of

Reagents:

-

Substrate: 6-chloropurine or N9-protected purine derivative (1.0 equiv).

-

Reagent: Zinc difluoromethanesulfinate (

) (DFMS) (3.0 equiv). -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 5.0 equiv).

-

Solvent: DMSO:Water (3:1).

Step-by-Step Workflow:

-

Dissolution: Dissolve the purine substrate (0.5 mmol) in DMSO (1.5 mL) in a sealable pressure tube.

-

Reagent Addition: Add

(DFMS) followed by water (0.5 mL). -

Initiation: Cool the mixture to 0°C. Add TBHP dropwise. Caution: Exothermic.

-

Reaction: Seal the tube and stir vigorously at room temperature (25°C) for 12–24 hours. The reaction proceeds via a radical mechanism where the

radical attacks the electron-deficient C8 position. -

Quench & Extraction: Dilute with EtOAc (20 mL), wash with saturated

(2 x 10 mL) and brine. -

Purification: Flash column chromatography (Hexane/EtOAc).

Validation Checkpoint (Self-Validating):

-

19F NMR: Look for a doublet (

to -

1H NMR: A triplet at

ppm (

References

-

Zafrani, Y., et al. (2017).[2][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]

-

Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Difluoromethyl Radicals." Journal of the American Chemical Society. [Link]

-

Legraverend, M., & Grierson, D. S. (2006). "The C2 and C8 positions of purines: Two strategic positions for the design of CDK inhibitors." Bioorganic & Medicinal Chemistry. [Link]

-

Chrominski, M., et al. (2020).[4] "Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes." The Journal of Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the C6-Chlorine Atom in 8-Difluoromethyl-9-Isobutyl Purines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of the purine scaffold is a cornerstone of medicinal chemistry, enabling the modulation of biological activity across a vast range of therapeutic targets. Among the various positions on the purine ring, the C6 position offers a versatile handle for introducing diverse substituents. This technical guide provides a comprehensive analysis of the reactivity of the C6-chlorine atom in the context of an 8-difluoromethyl and a 9-isobutyl substituted purine. We will delve into the underlying electronic and steric factors that govern the susceptibility of the C6 position to nucleophilic aromatic substitution (SNAr). Furthermore, this guide will present field-proven insights and detailed experimental protocols for the displacement of the C6-chlorine with a variety of nucleophiles, offering a practical resource for researchers engaged in the synthesis of novel purine-based compounds.

Introduction: The Significance of Substituted Purines in Drug Discovery

Purine analogues are a privileged class of heterocyclic compounds that have yielded a multitude of successful therapeutic agents. Their structural resemblance to endogenous purine bases allows them to interact with a wide array of biological targets, including kinases, polymerases, and G-protein coupled receptors. The introduction of specific substituents at various positions on the purine ring is a key strategy for fine-tuning the pharmacological profile of these molecules, including their potency, selectivity, and pharmacokinetic properties.

The focus of this guide, 8-difluoromethyl-9-isobutyl-6-chloropurine, represents a scaffold of significant interest. The 8-difluoromethyl group can act as a bioisostere for other functional groups and modulate the electronic properties of the purine ring.[1] The 9-isobutyl group, a bulky lipophilic substituent, can influence solubility and membrane permeability, while also potentially impacting the accessibility of adjacent positions to enzymatic or chemical attack. The C6-chlorine atom serves as a versatile leaving group, enabling the introduction of a wide range of functionalities through nucleophilic aromatic substitution.[2]

This guide will provide a detailed exploration of the factors governing the reactivity of this C6-chlorine, empowering researchers to rationally design and execute synthetic strategies for the generation of novel 6-substituted-8-difluoromethyl-9-isobutylpurine derivatives.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution at C6

The displacement of the chlorine atom at the C6 position of the purine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process is generally a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

Figure 1: General mechanism of nucleophilic aromatic substitution at the C6 position of a purine.

The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient C6 carbon. The stability of the resulting Meisenheimer complex is a crucial factor influencing the overall reaction rate. Electron-withdrawing groups on the purine ring enhance the electrophilicity of the C6 position and stabilize the negative charge in the Meisenheimer intermediate, thereby accelerating the reaction.

Key Factors Influencing the Reactivity of the C6-Chlorine

The reactivity of the C6-chlorine in 8-difluoromethyl-9-isobutylpurine is governed by a delicate interplay of electronic and steric effects.

Electronic Effects: The Activating Influence of the 8-Difluoromethyl Group